1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole
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Overview
Description
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a naphthalene ring substituted with a methoxy group at the 6th position and a sulfonylimidazole group, making it a compound of interest in medicinal chemistry and other research areas.
Mechanism of Action
Target of Action
Similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, have been evaluated for their potential antibacterial activity . These compounds have been found to inhibit the Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .
Mode of Action
These compounds likely interact with their target enzyme, inhibiting its function and thereby disrupting bacterial fatty acid biosynthesis .
Biochemical Pathways
Similar compounds have been found to inhibit the final step of bacterial fatty acid biosynthesis . This disruption of fatty acid biosynthesis can lead to the inhibition of bacterial growth.
Result of Action
Similar compounds have been found to exhibit antibacterial activity, likely due to their inhibition of bacterial fatty acid biosynthesis .
Biochemical Analysis
Biochemical Properties
Similar compounds have been synthesized and evaluated for their potential antibacterial activity
Cellular Effects
Similar compounds have shown potential antibacterial activity against several bacterial strains
Molecular Mechanism
Similar compounds have been studied for their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-acetonaphthone.
Intermediate Formation: This compound undergoes a series of reactions, including sulfonylation and imidazole ring formation.
Final Product:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonylimidazole group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a naphthoquinone derivative, while substitution reactions can produce various sulfonylimidazole derivatives.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor activity, particularly as a modulator of the Nur77 nuclear receptor.
Biological Research: The compound is used to investigate cellular mechanisms and pathways, including apoptosis and cell cycle regulation.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the naphthalene core and methoxy substitution but differ in their functional groups.
Sulfonylimidazole derivatives: Compounds with similar sulfonylimidazole groups but different aromatic rings.
Uniqueness
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is unique due to its specific combination of a methoxy-naphthalene ring and a sulfonylimidazole group.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-4-2-12-9-14(5-3-11(12)8-13)20(17,18)16-7-6-15-10-16/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWPEATGKMCOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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